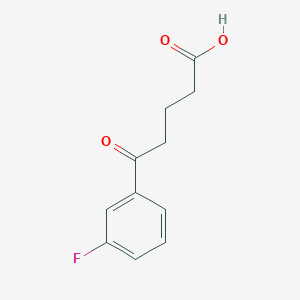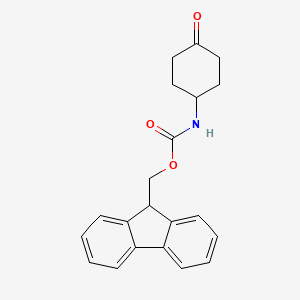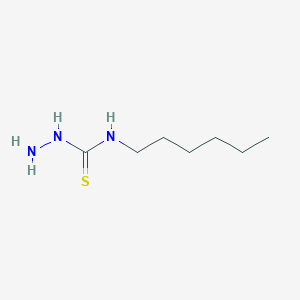
5-(3-Methylphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylphenyl)-5-oxovaleric acid, also known as 3-methylphenylacetic acid, is a naturally occurring carboxylic acid found in various fruits and vegetables. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acid has a unique structure that allows it to be used in a variety of chemical reactions. It has also been studied for its potential applications in the medical and agricultural fields.
Wirkmechanismus
The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid is not fully understood. However, it is believed that the acid interacts with certain proteins in the body, which results in the inhibition of certain enzymes and other biochemical pathways. This inhibition can lead to a variety of physiological effects, such as anti-inflammatory and antimicrobial effects.
Biochemical and Physiological Effects
3-Methylphenylacetic acid has been studied for its potential effects on the human body. Studies have shown that the acid has anti-inflammatory and antimicrobial properties. It has also been shown to have an inhibitory effect on certain enzymes and biochemical pathways. In addition, the acid has been shown to have an inhibitory effect on certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, the acid is not very stable and can easily degrade in the presence of light and heat. Additionally, the acid is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid. One area of research is the potential use of the acid in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to better understand the mechanism of action of the acid and its potential effects on the human body. Additionally, further research could be conducted to explore the potential use of the acid as a plant growth regulator and as an anti-inflammatory agent. Finally, research could be conducted to explore the potential use of the acid as an insecticide and as a fungicide.
Synthesemethoden
3-Methylphenylacetic acid can be synthesized through a variety of methods. The most common method involves the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkali metal hydroxide in aqueous solution. This reaction produces a salt of the acid that can be purified and crystallized. Other methods of synthesis include the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkyl halide in the presence of a strong base, as well as the reaction of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid with an alkyl halide in the presence of a strong acid.
Wissenschaftliche Forschungsanwendungen
3-Methylphenylacetic acid has been studied for its potential applications in the medical and agricultural fields. In the medical field, the acid has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria. In the agricultural field, the acid has been studied for its potential role as a plant growth regulator. It has also been studied for its ability to inhibit the growth of certain fungi and bacteria, as well as its potential use as a pesticide.
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 |
Source


|
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36978-51-5 |
Source


|
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)











